molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No. B1584783
Key on ui cas rn: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04366189

Procedure details

264 g of 1-acetyl-2,2-dimethoxyethane are added dropwise at room temperature to use a suspension of 465 g of 4-carboxyphenylhydrazine hydrochloride (81%) in 3400 ml of ethanol which contains 253 g of pyridine. The reaction mixture is then kept at reflux temperature for 1 hour. A solution of 73 g of hydrochloric acid in 240 ml of ethanol is then added dropwise. The mixture is stirred for a further 18 hours at 80° C., then a solution of 240 g of sodium hydroxide in 1500 ml of water is added, and the ethanol is distilled off. The precipitated sodium salt of 3-methyl-1-(4-carboxyphenyl)pyrazole is dissolved hot in 1000 ml of water and precipitated with dilute hydrochloric acid. The precipitate is filtered with suction, washed with water and dried. Recrystallisation from methanol affords 361 g (89% of theory) of 3-methyl-1-(4-carboxyphenyl)pyrazole with a melting point of 249°-250° C. A suspension of 101 g of this acid in 500 ml of hexane and 1 ml of dimethyl formamide is heated to 60° C. Then 71 g of thionyl chloride are run into the suspension in the course of 30 minutes. The reaction mixture is stirred for 18 hours at reflux temperature, then 100 ml of toluene are added, and the mixture is again heated to the boil. The clear solution obtained is filtered and, after cooling to 10° C., the precipitated 3-methyl-1-(4-chloroformylphenyl)pyrazole is filtered with suction and dried. Yield: 90 g (82% of theory) in the form of pale crystals which melt at 110°-111° C.
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
3400 mL
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Quantity
253 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH:5](OC)OC)(=O)[CH3:2].Cl.[C:11]([C:14]1[CH:19]=[CH:18][C:17]([NH:20][NH2:21])=[CH:16][CH:15]=1)([OH:13])=[O:12].Cl.[OH-].[Na+]>C(O)C.O.N1C=CC=CC=1>[CH3:5][C:4]1[CH:1]=[CH:2][N:20]([C:17]2[CH:16]=[CH:15][C:14]([C:11]([OH:13])=[O:12])=[CH:19][CH:18]=2)[N:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
264 g
Type
reactant
Smiles
C(C)(=O)CC(OC)OC
Step Two
Name
Quantity
465 g
Type
reactant
Smiles
Cl.C(=O)(O)C1=CC=C(C=C1)NN
Name
Quantity
3400 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
253 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 18 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the ethanol is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The precipitated sodium salt of 3-methyl-1-(4-carboxyphenyl)pyrazole is dissolved hot in 1000 ml of water
CUSTOM
Type
CUSTOM
Details
precipitated with dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NN(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 361 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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